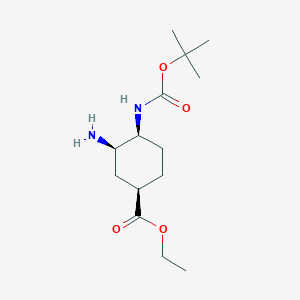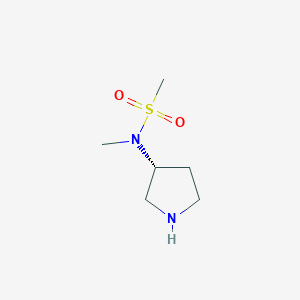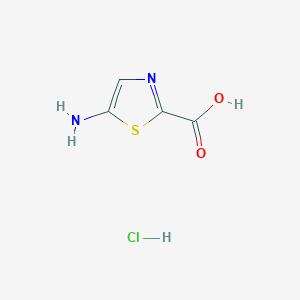
4,5-Dichloro-2-(difluoromethoxy)benzodifluoride
Descripción general
Descripción
4,5-Dichloro-2-(difluoromethoxy)benzodifluoride is a specialized organic compound characterized by its unique chemical structure, which includes chlorine, fluorine, and oxygen atoms. This compound is of interest in various scientific and industrial applications due to its distinct properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(difluoromethoxy)benzodifluoride typically involves multiple steps, starting with the appropriate precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dichloro-2-(difluoromethoxy)benzodifluoride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-(difluoromethoxy)benzodifluoride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological systems and processes, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism by which 4,5-Dichloro-2-(difluoromethoxy)benzodifluoride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological responses.
Comparación Con Compuestos Similares
4,5-Dichloro-2-(difluoromethoxy)benzodifluoride is unique compared to similar compounds due to its specific arrangement of chlorine and fluorine atoms. Similar compounds include:
2,5-Dichloro-4-(difluoromethoxy)pyridine
3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid
These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
1,2-dichloro-4-(difluoromethoxy)-5-(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F4O/c9-4-1-3(7(11)12)6(2-5(4)10)15-8(13)14/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATSHEXTOITGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1529865.png)


![2-Boc-5,5-difluoro-octahydro-cyclopenta-[c]pyrrole-1-carboxylic acid](/img/structure/B1529872.png)










